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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-methylvalerate

Cat. No.: B1265614

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 40348-72-9 FEMA Number: 3706 JECFA Number: 590

Executive Summary

Methyl 2-hydroxy-4-methylpentanoate is a flavoring agent used in the food industry. Its safety
has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Based on its low estimated daily intake, simple chemical structure, and predictable metabolic
pathway, JECFA has concluded that this substance poses "no safety concern at current levels
of intake when used as a flavouring agent"[1]. This guide provides a comprehensive overview
of the available toxicological data, the basis for the safety evaluation, and the predicted
metabolic fate of Methyl 2-hydroxy-4-methylpentanoate.

Toxicological Data Summary

The safety assessment of Methyl 2-hydroxy-4-methylpentanoate, due to its use as a flavoring
agent at very low concentrations, primarily relies on the Threshold of Toxicological Concern
(TTC) principle. This approach is used for substances with low exposure levels, where
extensive substance-specific toxicity data may be limited. The substance is categorized into a
structural class to determine the acceptable level of exposure. A safety evaluation by the Japan
Flavour and Fragrance Materials Association for a group of flavouring substances, including the
structurally similar ethyl 2-hydroxy-4-methylpentanoate, noted a lack of published genotoxicity
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studies but concluded no safety concerns at current intake levels based on their low estimated

daily intakes being below the TTC for their structural class[2].

The following tables summarize the key toxicological endpoints. It is important to note that

detailed quantitative data from specific studies on Methyl 2-hydroxy-4-methylpentanoate are

not readily available in the public domain. The information presented is based on the

conclusions of regulatory bodies like JECFA, which have reviewed the available data.

ble 1: .

Species Route Endpoint Value Reference
Data Not Data Not JECFA
) Oral LD50 ) )
Available Available Evaluation
Data Not Data Not JECFA
) Dermal LD50 ) )
Available Available Evaluation
Data Not ) Data Not JECFA
_ Inhalation LC50 _ _
Available Available Evaluation
Table 2: Genotoxicity Data
Concentration/
Assay System Result Reference
Dose
o Data Not Predicted Non- JECFA
Ames Test S. typhimurium ) ) )
Available mutagenic Evaluation
In vitro )
) Data Not Predicted Non- JECFA
Chromosome Mammalian Cells ) ) )
_ Available clastogenic Evaluation
Aberration
In vivo Data Not Predicted Non- JECFA
] Rodent ) ) )
Micronucleus Available genotoxic Evaluation

Table 3: Repeated-Dose Toxicity Data
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NOAELI/NO Key

Species Route Duration T Reference
EL Findings
No adverse
effects
Data Not Subacute Data Not JECFA
) Oral ) expected at )
Available (28-day) Available ) Evaluation
current intake
levels.
No adverse
] effects
Data Not Subchronic Data Not JECFA
] Oral ] expected at ]
Available (90-day) Available ) Evaluation
current intake
levels.
: a
. NOAEL/NO Key
Species Route Study Type L Reference
EL Findings
N No adverse
Fertility &
effects
Data Not Early Data Not JECFA
) Oral ) ] expected at ]
Available Embryonic Available ) Evaluation
current intake
Development
levels.
No adverse
effects
Data Not Embryo-fetal Data Not JECFA
) Oral ) expected at ]
Available Development  Available ) Evaluation
current intake
levels.
Table 5: Carcinogenicity Data
Species Route Duration Result Reference
Data Not Not Predicted to JECFA
) Oral Long-term ) ) )
Available be Carcinogenic Evaluation
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Experimental Protocols

Detailed experimental protocols for toxicological studies specific to Methyl 2-hydroxy-4-
methylpentanoate are not publicly available. The safety evaluation by JECFA relies on a
weight-of-evidence approach, including structural alerts, metabolism data, and intake levels.
Standard toxicological studies, when conducted, would typically follow internationally
recognized guidelines, such as those established by the Organisation for Economic Co-
operation and Development (OECD).

General Methodologies for Key Experiments:

o Acute Oral Toxicity (as per OECD TG 420, 423, or 425): This study would involve the
administration of a single high dose of the substance to rodents (usually rats or mice) via oral
gavage. The animals would be observed for signs of toxicity and mortality over a 14-day
period. The LD50 (the dose lethal to 50% of the animals) would be calculated.

» Bacterial Reverse Mutation Test (Ames Test, as per OECD TG 471): This in vitro assay
would expose several strains of Salmonella typhimurium and Escherichia coli with and
without metabolic activation to the test substance. An increase in the number of revertant
colonies would indicate mutagenic potential.

e In Vitro Mammalian Chromosomal Aberration Test (as per OECD TG 473): Cultured
mammalian cells would be exposed to the test substance with and without metabolic
activation. The cells would then be examined for structural chromosomal aberrations.

e Subchronic Oral Toxicity Study (90-day, as per OECD TG 408): Rodents would be
administered the test substance daily via their diet or by gavage for 90 days. The study
would assess a wide range of toxicological endpoints, including clinical observations, body
weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and
histopathology. The No-Observed-Adverse-Effect Level (NOAEL) would be determined.

» Reproductive and Developmental Toxicity Screening Test (as per OECD TG 421 or 422):
This study would involve dosing male and female rodents before and during mating, and for
females, throughout gestation and lactation. It would provide information on fertility,
pregnancy, maternal and fetal toxicity, and offspring viability and growth.
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Signaling Pathways and Metabolism

The primary basis for the safety conclusion for Methyl 2-hydroxy-4-methylpentanoate is its
predictable metabolic pathway, which leads to innocuous, endogenous substances. As an a-
hydroxy ester, it is anticipated to undergo hydrolysis followed by oxidation.

Predicted Metabolic Pathway of Methyl 2-hydroxy-4-
methylpentanoate

The following diagram illustrates the predicted metabolic fate of Methyl 2-hydroxy-4-
methylpentanoate in the body.
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Predicted metabolic pathway of Methyl 2-hydroxy-4-methylpentanoate.

Description of the Metabolic Pathway:

o Hydrolysis: The initial and most significant metabolic step is the rapid hydrolysis of the ester
bond by non-specific esterases, which are abundant in the body. This reaction yields 2-
hydroxy-4-methylpentanoic acid (also known as a-hydroxyisocaproic acid) and methanol.
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» Oxidation: The resulting 2-hydroxy-4-methylpentanoic acid is then oxidized to its
corresponding a-keto acid, a-ketoisocaproic acid.

o Further Metabolism: a-Ketoisocaproic acid is an endogenous substance and a key
intermediate in the metabolism of the essential amino acid leucine. It can be further
metabolized through several pathways, including transamination to form leucine or oxidative
decarboxylation to enter the Krebs (TCA) cycle for energy production. Methanol is oxidized
to carbon dioxide and water.

This metabolic pathway detoxifies the compound by converting it into substances that are
either natural components of the body or are readily eliminated.

Conclusion

The available information, primarily from the safety evaluations conducted by JECFA, indicates
that Methyl 2-hydroxy-4-methylpentanoate does not pose a safety concern at the current levels
of intake when used as a flavoring agent. This conclusion is based on its low exposure, simple
chemical structure, and its metabolism to innocuous endogenous compounds. While specific
guantitative toxicological data are not widely available in the public literature, the application of
the Threshold of Toxicological Concern principle provides a scientifically robust basis for its
safety assessment in its intended application. Further research into the specific toxicological
profile of this compound could provide a more detailed understanding but is not deemed
necessary by regulatory bodies for its current use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Toxicological Guide: Methyl 2-hydroxy-4-
methylpentanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265614#toxicology-data-for-methyl-2-hydroxy-4-
methylpentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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